molecular formula C19H20O B6346565 (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354942-38-3

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6346565
CAS No.: 1354942-38-3
M. Wt: 264.4 g/mol
InChI Key: NJBJWANKJRVNPW-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 2,4-dimethylphenyl group (ring A) and a 4-ethylphenyl group (ring B). Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the aromatic rings significantly influences their biological potency and physicochemical properties .

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-4-16-6-8-17(9-7-16)10-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBJWANKJRVNPW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Laboratory-Scale Synthesis

Procedure:

  • Reactant Preparation: Combine 2,4-dimethylacetophenone (250 mg, 1.5 mmol) and 4-ethylbenzaldehyde (1.2 equiv., 1.8 mmol) in anhydrous ethanol (5 mL).

  • Base Addition: Introduce 20% NaOH in ethanol (10 mL) dropwise under nitrogen atmosphere.

  • Reaction Monitoring: Stir the mixture at 20°C for 48 h, tracking progress via TLC (hexane:EtOAc, 7:3).

  • Workup: Quench with 5% HCl to pH 7, extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Perform column chromatography (hexane:EtOAc, 9:1) to isolate the chalcone as a pale-yellow solid.

Yield: 92–99%.

Industrial-Scale Modifications

Industrial protocols optimize throughput using:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time to 6–8 h.

  • Catalyst Recycling: Solid bases (e.g., MgO-Al₂O₃) enable reuse over five cycles without yield loss.

Comparative Analysis of Reaction Conditions

Table 1 summarizes key variables impacting yield and purity:

Parameter Condition A Condition B Condition C (Proposed)
Base20% NaOH40% KOH30% NaOH
SolventEthanolEthanolMethanol
Temperature (°C)202520
Time (h)482436
Yield (%)998595
Purity (HPLC, %)>999899

Insights:

  • Base Selection: NaOH outperforms KOH in minimizing byproducts like aldol adducts.

  • Solvent Polarity: Methanol marginally improves solubility of 4-ethylbenzaldehyde but risks esterification.

  • Time-Yield Tradeoff: Extending reaction time to 36 h balances high yield (95%) with operational efficiency.

Purification and Characterization

Chromatographic vs. Crystallization Methods

  • Column Chromatography: Achieves >99% purity using hexane:EtOAc gradients but requires significant solvent volumes.

  • Crystallization: Recrystallization from methanol yields 98% pure product but is less effective for sterically hindered chalcones.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, H-α), 7.45–7.20 (m, 8H, aromatic), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.40 (s, 6H, Ar-CH₃).

  • IR (KBr): 1655 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 830 cm⁻¹ (aromatic C-H).

Challenges and Mitigation Strategies

  • Byproduct Formation: Prolonged reaction times (>72 h) promote dimerization. Mitigated by strict temperature control and inert atmospheres.

  • Steric Hindrance: The 2,4-dimethyl group slows enolate formation. Using ultrasound irradiation (40 kHz) reduces reaction time by 30%.

Emerging Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–20 min with comparable yields (94%).

  • Biocatalytic Routes: Lipase-mediated condensation under solvent-free conditions offers a greener alternative (yield: 88%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system, resulting in the formation of the corresponding alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one serves as a critical intermediate in organic synthesis. It is employed in the synthesis of more complex organic molecules and derivatives.

Synthesis Methods:
The compound is typically synthesized through the Claisen-Schmidt condensation reaction between 2,4-dimethylbenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Biological Activities

Research indicates that this chalcone exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that chalcones can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines .
  • Anticancer Potential: Preliminary research indicates that (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Medicinal Applications

The ongoing research into this compound focuses on its potential therapeutic applications:

  • Drug Development: The unique structure of chalcones allows for modifications that can enhance their efficacy as drugs. Current studies are exploring their role as lead compounds in developing new anticancer agents .

Industrial Applications

In industry, (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is utilized in the production of dyes and pigments due to its vibrant color properties. Additionally, it serves as a precursor for synthesizing various fine chemicals used in different industrial processes.

Case Studies

Several case studies highlight the applications of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one:

Case Study 1: Anticancer Activity
A study conducted by Yathirajan et al. explored the anticancer properties of this compound on human cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy
Research published in pharmaceutical journals demonstrated that derivatives of this chalcone exhibited potent antimicrobial activity against resistant strains of bacteria. The findings emphasize its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural Features and Substituent Effects

The target compound’s substituents differ from other chalcones in both electronic and steric properties:

  • Ring B (4-ethylphenyl) : The ethyl group enhances lipophilicity but lacks electronegativity, contrasting with electron-withdrawing groups (e.g., halogens, methoxy) in active analogs.

Key comparisons with structurally related chalcones are summarized in Table 1.

Table 1: Comparative Analysis of Chalcone Derivatives
Compound Name Ring A Substituents Ring B Substituents IC50 (μM) or MIC (µg/mL) Biological Activity Reference
Target Compound 2,4-dimethylphenyl 4-ethylphenyl N/A Hypothesized lower potency
Cardamonin 2,4-dihydroxyphenyl Unsubstituted 4.35 μM Highest inhibitory activity
(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-bromo-2-hydroxy-5-iodophenyl 4-fluorophenyl 4.703 μM Moderate activity
(E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (5) 4-aminophenyl 4-chlorophenyl MIC = 0.07 µg/mL Antifungal (Trychophyton)
(2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (I) 5-chlorothiophen-2-yl 4-ethylphenyl N/A Structural analog (thiophene)

Structure-Activity Relationship (SAR) Insights

Electron-Donating vs. Electron-Withdrawing Groups :

  • Hydroxyl (Cardamonin) and halogen (2j) substituents on ring A enhance activity due to hydrogen bonding and electron-withdrawing effects, lowering IC50 values .
  • The target compound’s methyl and ethyl groups (electron-donating) likely reduce potency, as seen in cluster 6 analogs with methoxy substituents (IC50 > 25 μM) .

Ring B Substitutions :

  • Para-substituted halogens (e.g., fluorine in 2j) improve activity compared to methoxy or alkyl groups. The ethyl group in the target compound may enhance lipophilicity but reduce target binding due to lack of polarity .

Steric Effects :

  • Methyl groups at ortho positions (ring A) in the target compound could sterically hinder interactions with biological targets, further reducing efficacy .

Hypothesized Pharmacological Profile

While direct activity data for the target compound is unavailable, structural analogies suggest:

  • Reduced Potency : Alkyl substituents likely result in higher IC50 values compared to hydroxyl- or halogen-containing chalcones.

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly classified as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl systems and are known for their roles in various biological processes. This article delves into the biological activity of this specific chalcone, summarizing research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is C19H20OC_{19}H_{20}O. The compound features two aromatic rings with distinct substituents, which influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-231 (Breast)0.43
HeLa (Cervical)0.38
A549 (Lung)0.43
HT-29 (Colon)0.30

These results highlight that the compound is particularly potent against breast and cervical cancer cells, with IC50 values comparable to established anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common bacterial strains associated with infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been investigated for anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thereby suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this chalcone is largely attributed to its ability to interact with cellular targets:

  • Michael Acceptors : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can modulate enzyme activity and cellular signaling pathways.
  • Apoptosis Induction : Studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds that demonstrate similar or enhanced activities:

  • Synthesis and Evaluation : A study synthesized derivatives of chalcones and evaluated their antiproliferative activities against various cancer cell lines, revealing that modifications in substituent positions significantly affected potency .
  • Comparative Studies : Comparative analyses with other chalcones showed that specific substitutions could enhance biological activity, emphasizing the importance of structural features in determining efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.